ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a bromobenzylidene group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde and a compound containing an active methylene group in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidinone derivatives:
Ethyl [(5E)-5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: This compound has a similar structure but with different substituents on the benzylidene group.
Ethyl [(5E)-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate: This compound also has a similar core structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-2-20-12(17)8-16-13(18)11(21-14(16)19)7-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMWTRTVHLSCOQ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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